molecular formula C3H6O3S2 B14314552 (Thiiran-2-yl)methanesulfonic acid CAS No. 116381-62-5

(Thiiran-2-yl)methanesulfonic acid

Cat. No.: B14314552
CAS No.: 116381-62-5
M. Wt: 154.21 g/mol
InChI Key: SHOPDKUALBMKJH-UHFFFAOYSA-N
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Description

(Thiiran-2-yl)methanesulfonic acid is a chemical compound with the molecular formula C3H6O3S2 It is an organosulfur compound that features a thiirane ring, which is a three-membered ring containing one sulfur atom and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Thiiran-2-yl)methanesulfonic acid typically involves the reaction of thiirane with methanesulfonic acid. One common method includes the use of methanesulfonic acid and thionyl chloride. The reaction is carried out in a three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel. Methanesulfonic acid is heated to 95°C, and thionyl chloride is added over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours afterward .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with appropriate scaling and safety measures.

Chemical Reactions Analysis

Types of Reactions

(Thiiran-2-yl)methanesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.

    Substitution: The thiirane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfonates and sulfinates.

    Substitution: Various ring-opened products depending on the nucleophile used.

Scientific Research Applications

(Thiiran-2-yl)methanesulfonic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Thiiran-2-yl)methanesulfonic acid involves its interaction with various molecular targets. The thiirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in biochemical studies to modify specific amino acid residues and study protein function. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonic acid: A simpler analog without the thiirane ring.

    Ethanesulfonic acid: Similar structure but with an ethane backbone instead of a thiirane ring.

    Propane-1-sulfonic acid: Another analog with a propane backbone.

Uniqueness

(Thiiran-2-yl)methanesulfonic acid is unique due to the presence of the thiirane ring, which imparts distinct chemical reactivity and potential for diverse applications. The combination of the thiirane ring and the sulfonic acid group makes it a versatile compound in both synthetic and biological contexts .

Properties

CAS No.

116381-62-5

Molecular Formula

C3H6O3S2

Molecular Weight

154.21 g/mol

IUPAC Name

thiiran-2-ylmethanesulfonic acid

InChI

InChI=1S/C3H6O3S2/c4-8(5,6)2-3-1-7-3/h3H,1-2H2,(H,4,5,6)

InChI Key

SHOPDKUALBMKJH-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)CS(=O)(=O)O

Origin of Product

United States

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